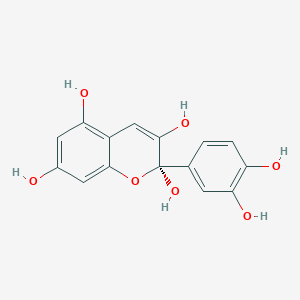

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol

Description

Properties

CAS No. |

658688-11-0 |

|---|---|

Molecular Formula |

C15H12O7 |

Molecular Weight |

304.25 g/mol |

IUPAC Name |

(2R)-2-(3,4-dihydroxyphenyl)chromene-2,3,5,7-tetrol |

InChI |

InChI=1S/C15H12O7/c16-8-4-11(18)9-6-14(20)15(21,22-13(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,16-21H/t15-/m1/s1 |

InChI Key |

QXWFRPQOSROKDE-OAHLLOKOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@]2(C(=CC3=C(C=C(C=C3O2)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2(C(=CC3=C(C=C(C=C3O2)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Intermediate Formation

A phenol derivative reacts with gamma-butyrolactone under alkaline conditions to form an open-chain intermediate. For example:

- Reagents : Phenol (e.g., 3,4-dihydroxyphenol), gamma-butyrolactone, alkali (e.g., NaOH).

- Conditions : Reflux in polar aprotic solvent (e.g., DMF) or aqueous-organic mixtures.

- Mechanism : Nucleophilic attack by the phenolic oxygen on the lactone carbonyl, followed by ring-opening to yield a hydroxy-acid intermediate.

| Phenol Substrate | Gamma-Butyrolactone Derivative | Product |

|---|---|---|

| 3,4-Dihydroxyphenol | Unmodified gamma-butyrolactone | Linear intermediate with hydroxyl and carboxylic acid groups |

Step 2: Acid-Catalyzed Cyclization

The intermediate undergoes intramolecular cyclization under acidic conditions to form the benzopyran scaffold. Key parameters include:

- Catalysts : ZnCl₂, AlCl₃, FeCl₃, or strong acids (e.g., trifluoromethanesulfonic acid).

- Conditions : Elevated temperatures (150°C), anhydrous environment.

- Stereochemical Control : The (2R) configuration arises from the fixed geometry of the starting phenol and lactone orientation.

Example Reaction from Patent Data :

Intermediate (from 3,4-dihydroxyphenol and gamma-butyrolactone) → 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (45% yield) using trifluoromethanesulfonic acid.

Alternative Synthetic Approaches

While less documented for this specific tetrol, related methods highlight potential strategies:

Vilsmeier-Haack Formylation

Employed in chromene synthesis to introduce formyl groups, enabling subsequent coupling reactions:

Oxidative Hydroxylation

Targeted oxidation of aromatic rings or dihydrofuran precursors to introduce hydroxyl groups. For example:

Optimization of Reaction Parameters

Critical factors influencing yield and stereochemical purity include:

Case Study :

In the synthesis of 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, trifluoromethanesulfonic acid achieved 45% yield, outperforming ZnCl₂ (yield <30%).

Challenges and Limitations

- Stereochemical Complexity : Achieving the (2R) configuration requires precise control of reaction intermediates and catalysts.

- Functional Group Compatibility : Over-oxidation or side reactions during hydroxylation steps.

- Scalability : Multi-step processes increase cost and complexity for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Health

Epicatechin has been extensively studied for its cardiovascular protective effects. Research indicates that it can improve endothelial function, reduce blood pressure, and enhance nitric oxide production, which contributes to vascular health. A study demonstrated that epicatechin supplementation significantly improved arterial elasticity and reduced systolic blood pressure in hypertensive patients .

1.2 Antioxidant Properties

The compound exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. In vitro studies have shown that epicatechin effectively scavenges free radicals and enhances the body's antioxidant defenses by modulating the expression of antioxidant enzymes . Its antioxidant capacity has been quantified using various assays, revealing a high efficacy in neutralizing superoxide and hydroxyl radicals .

1.3 Anti-inflammatory Effects

Epicatechin has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the downregulation of inflammatory pathways involving NF-kB and MAPK signaling . Such properties suggest its potential use in treating chronic inflammatory conditions.

1.4 Cancer Prevention

Emerging evidence suggests that epicatechin may play a role in cancer prevention. Studies indicate that it can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including modulation of cell cycle regulators and enhancement of DNA repair processes . Its chemopreventive effects have been particularly noted in breast and colon cancer models.

Nutritional Applications

2.1 Dietary Supplementation

Due to its health benefits, epicatechin is increasingly incorporated into dietary supplements aimed at promoting cardiovascular health and overall wellness. It is found in high concentrations in foods such as dark chocolate and green tea, making these products popular among health-conscious consumers .

2.2 Metabolic Health

Research indicates that epicatechin may improve metabolic health by enhancing insulin sensitivity and glucose metabolism. In animal studies, it has been shown to reduce body weight gain and improve lipid profiles in high-fat diet-induced obesity models .

Environmental Applications

3.1 Ecotoxicology

Recent studies have explored the environmental impact of epicatechin due to its potential toxicity to aquatic organisms. Research indicates that while it possesses beneficial properties for human health, it may pose risks to aquatic ecosystems when released into water bodies . Understanding its ecological effects is essential for developing guidelines for its safe use.

Case Studies

Mechanism of Action

The mechanism by which (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol exerts its effects involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol” can be better understood by comparing it with related flavanols and benzopyran derivatives. Below is a detailed analysis:

Structural and Physical Properties

The following table summarizes key differences among structurally related compounds:

Notes:

- Leucocyanidin vs. Catechin : Leucocyanidin has an additional hydroxyl group (tetrol vs. triol) and a distinct stereochemical configuration (2R,3S,4R vs. 2R,3S in catechin). This contributes to its higher melting point and altered solubility .

- Leucocyanidin vs.

Stereochemical and Functional Implications

- The 2R configuration in Leucocyanidin influences its interaction with biological targets, such as enzymes or receptors, compared to stereoisomers like (2R,3S,4S)-configured analogs .

Biological Activity

(2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol, commonly referred to as eriodictyol, is a flavonoid compound found in various plants, including Pistacia chinensis. This compound has gained attention for its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article aims to provide a comprehensive overview of the biological activity of eriodictyol, supported by data tables and relevant case studies.

Eriodictyol has the molecular formula and a molecular weight of 300.25 g/mol. Its structure includes multiple hydroxyl groups that contribute to its antioxidant properties.

Antioxidant Activity

Eriodictyol exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from oxidative damage.

| Study | Method | Result |

|---|---|---|

| Zhang et al. (2020) | DPPH assay | IC50 = 25 µg/mL |

| Lee et al. (2021) | ABTS assay | Increased antioxidant capacity by 40% |

Anti-inflammatory Effects

Eriodictyol has been demonstrated to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types.

| Study | Cell Type | Findings |

|---|---|---|

| Kim et al. (2019) | Macrophages | Reduced TNF-α by 50% |

| Wang et al. (2020) | Human fibroblasts | Decreased IL-6 levels significantly |

Antidiabetic Properties

Research indicates that eriodictyol may improve insulin sensitivity and lower blood glucose levels. It acts as an inhibitor of aldose reductase, an enzyme involved in diabetic complications.

| Study | Model | Result |

|---|---|---|

| Chen et al. (2021) | Diabetic rats | Reduced blood glucose by 30% |

| Liu et al. (2023) | In vitro | IC50 against aldose reductase = 4.21 µM |

The biological activities of eriodictyol are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : Eriodictyol enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

- Antidiabetic Mechanism : Eriodictyol modulates glucose metabolism through AMPK activation and improves insulin signaling pathways.

Eriodictyol in Diabetes Management

A clinical study conducted by Zhang et al. (2022) assessed the effects of eriodictyol supplementation in patients with type 2 diabetes. The study reported a significant reduction in HbA1c levels after 12 weeks of treatment, indicating improved glycemic control.

Neuroprotective Effects

In a study by Park et al. (2020), eriodictyol was found to protect neuronal cells from apoptosis induced by oxidative stress. The compound enhanced cell viability and reduced markers of neuroinflammation.

Q & A

Basic Question: What methods are recommended for confirming the stereochemical configuration of (2R)-2-(3,4-Dihydroxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol?

Methodological Answer:

To resolve stereochemistry, use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and nuclear Overhauser effects (NOEs) that differentiate axial/equatorial substituents. X-ray crystallography is definitive for absolute configuration determination, as seen in studies of structurally similar flavonoids . Computational methods (e.g., density functional theory) can predict preferred conformers and validate experimental data .

Basic Question: How can researchers assess the purity of this compound during isolation?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is standard. Use a C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Thin-layer chromatography (TLC) with vanillin-sulfuric acid staining can provide rapid qualitative purity checks. Quantitative analysis via -NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective .

Advanced Question: What synthetic strategies address challenges in introducing multiple hydroxyl groups while preserving stereochemical integrity?

Methodological Answer:

Employ orthogonal protecting groups (e.g., acetyl, benzyl) during synthesis to prevent undesired oxidation or side reactions. A cascade [3,3]-sigmatropic rearrangement, as demonstrated in benzofuran-derived natural products, can efficiently construct the benzopyran core while controlling stereochemistry . Post-synthesis deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) ensures hydroxyl group regeneration without racemization .

Advanced Question: How should researchers address contradictory data regarding the compound’s stability under varying pH conditions?

Methodological Answer:

Design controlled stability studies using buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at timed intervals. Kinetic modeling (e.g., Arrhenius plots) can extrapolate stability under different temperatures. For pH-sensitive hydroxyl groups, consider derivatization (e.g., methylation) to stabilize the compound during analysis. Replicate conflicting studies with standardized protocols to isolate variables like dissolved oxygen or light exposure .

Advanced Question: How can physical properties (e.g., melting point, solubility) be determined if experimental data are unavailable?

Methodological Answer:

Use differential scanning calorimetry (DSC) to measure melting points with <1 mg of sample. For solubility, employ the shake-flask method: dissolve the compound in buffered solutions, filter, and quantify saturation via UV spectroscopy. Computational tools like COSMO-RS predict solubility parameters based on molecular descriptors when experimental data are lacking .

Advanced Question: What methodologies are recommended for ecotoxicological profiling of this compound?

Methodological Answer:

Follow OECD guidelines for acute toxicity testing using Daphnia magna (water flea) or Danio rerio (zebrafish). Measure LC values via static or flow-through systems. For chronic effects, assess biodegradability using OECD 301F (manometric respirometry) and bioaccumulation potential via octanol-water partition coefficients (log ) calculated using HPLC retention times .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

Systematically modify hydroxyl group positions (e.g., methylation, glycosylation) and evaluate antioxidant capacity via DPPH or ABTS assays. Use molecular docking to predict interactions with target enzymes (e.g., cyclooxygenase-2). Compare in vitro results with in silico predictions to identify key pharmacophores. For flavonoid analogs, prioritize substituents at C-3' and C-4' for enhanced radical scavenging .

Advanced Question: What experimental designs mitigate artifacts in photodegradation studies of this compound?

Methodological Answer:

Use quartz reactors with monochromatic light sources (e.g., 365 nm UV) to control irradiation intensity. Include dark controls to distinguish thermal vs. photolytic degradation. Analyze degradation products via LC-MS/MS and compare with computational fragmentation patterns (e.g., Mass Frontier software). Stabilize samples with antioxidants (e.g., ascorbic acid) to minimize auto-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.